Pentenedioic acid
Overview
Description
Pentenedioic acid, also known as glutaric acid, is a dicarboxylic acid with the molecular formula C5H8O4. It is a colorless, crystalline solid that is soluble in water and organic solvents. This compound is naturally occurring in the body as a metabolite in the catabolism of lysine and tryptophan. It is also used in various industrial applications, including the production of polymers and as a precursor to other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentenedioic acid can be synthesized through several methods. One common method involves the oxidation of cyclopentane using potassium permanganate or nitric acid. Another method is the hydrogenation of maleic acid or maleic anhydride in the presence of a catalyst .
Industrial Production Methods
In industrial settings, this compound is often produced by the catalytic oxidation of cyclopentane. This process involves the use of a catalyst such as cobalt or manganese and is carried out at high temperatures and pressures. The resulting product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Pentenedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form pentanediol.
Substitution: It can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium or platinum.
Substitution: Alcohols or amines in the presence of an acid catalyst.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Pentanediol.
Substitution: Esters and amides.
Scientific Research Applications
Pentenedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: It is being investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of pentenedioic acid involves its interaction with various enzymes and metabolic pathways. In the body, it is metabolized by the enzyme glutarate-CoA transferase, which converts it into glutaryl-CoA. This compound then enters the tricarboxylic acid cycle, where it is further broken down to produce energy .
Comparison with Similar Compounds
Similar Compounds
Succinic acid: Another dicarboxylic acid with a similar structure but with two fewer carbon atoms.
Adipic acid: A dicarboxylic acid with two more carbon atoms.
Maleic acid: An unsaturated dicarboxylic acid with a similar structure but with a double bond.
Uniqueness
Pentenedioic acid is unique due to its specific role in metabolic pathways and its versatility in industrial applications. Its ability to undergo various chemical reactions makes it a valuable compound in organic synthesis and industrial processes .
Properties
IUPAC Name |
pent-2-enedioic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-4(7)2-1-3-5(8)9/h1-2H,3H2,(H,6,7)(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOUMQNXTGKGMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862740 | |
Record name | Glutaconic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1724-02-3 | |
Record name | Glutaconic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1724-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glutaconic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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